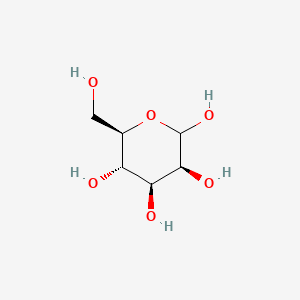![molecular formula C26H30N2O4 B10772770 [(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peripheral blood mononuclear cells are a type of blood cell characterized by having a single round nucleus. These cells include lymphocytes (T cells, B cells, and natural killer cells) and monocytes. Peripheral blood mononuclear cells are crucial components of the immune system and play a significant role in immune response and disease defense .
Preparation Methods
Peripheral blood mononuclear cells are typically isolated from whole blood using density gradient centrifugation. This method involves layering blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it to separate the different blood components. The peripheral blood mononuclear cells form a distinct layer, which can be collected and further purified . Industrial production methods for peripheral blood mononuclear cells involve large-scale blood collection and processing using automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Peripheral blood mononuclear cells undergo various biochemical reactions, including:
Oxidation: Reactive oxygen species can induce oxidative stress in peripheral blood mononuclear cells, leading to cellular damage.
Reduction: Antioxidants can reduce oxidative stress in peripheral blood mononuclear cells, protecting them from damage.
Common reagents used in these reactions include reactive oxygen species generators, antioxidants, and specific ligands for receptor binding. Major products formed from these reactions include cytokines, chemokines, and other signaling molecules .
Scientific Research Applications
Peripheral blood mononuclear cells have a wide range of scientific research applications:
Immunology: Used to study immune responses, autoimmune disorders, and infectious diseases.
Hematology: Employed in research on blood disorders and hematological malignancies.
Vaccine Development: Utilized in the development and testing of vaccines.
Transplant Immunology: Used to study immune responses in organ transplantation.
High-Throughput Screening: Applied in drug discovery and development to screen for potential therapeutic compounds.
Mechanism of Action
Peripheral blood mononuclear cells exert their effects through various mechanisms:
Immune Activation: T cells and natural killer cells recognize and eliminate infected or cancerous cells.
Cytokine Production: Monocytes and lymphocytes produce cytokines that modulate immune responses.
Antigen Presentation: Monocytes and dendritic cells present antigens to T cells, initiating adaptive immune responses.
Molecular targets and pathways involved include the major histocompatibility complex, T cell receptors, and various cytokine receptors .
Comparison with Similar Compounds
Peripheral blood mononuclear cells can be compared with other immune cells, such as polymorphonuclear cells (neutrophils, eosinophils, and basophils). Unlike peripheral blood mononuclear cells, polymorphonuclear cells have multi-lobed nuclei and are primarily involved in acute inflammatory responses. Peripheral blood mononuclear cells are unique in their ability to mediate both innate and adaptive immune responses, making them versatile tools in immunological research .
Similar compounds include:
Polymorphonuclear Cells: Involved in acute inflammation and innate immunity.
Erythrocytes: Red blood cells responsible for oxygen transport.
Platelets: Cell fragments involved in blood clotting.
Peripheral blood mononuclear cells stand out due to their diverse roles in immune regulation and their utility in various research applications.
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m1/s1 |
InChI Key |
URRBLVUOXIGNQR-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


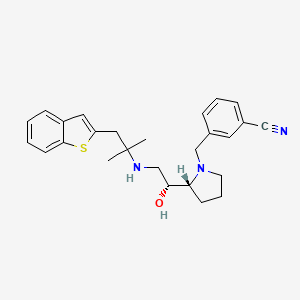
![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
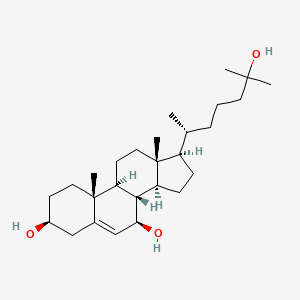
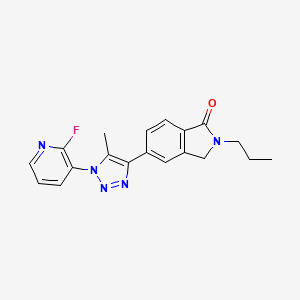
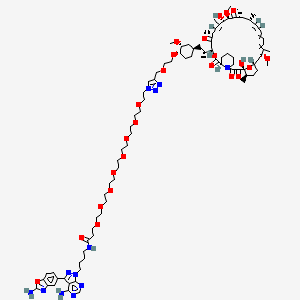
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
